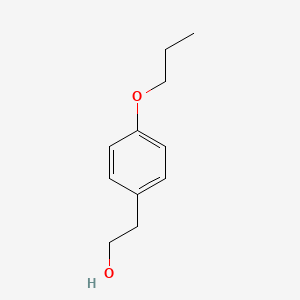

2-(4-Propoxyphenyl)ethanol

Description

Historical Perspectives and Early Investigations of Phenylethanol Derivatives

The study of 2-(4-Propoxyphenyl)ethanol is best understood by first examining the rich history of its parent compound, 2-phenylethanol (B73330). Also known as phenethyl alcohol, 2-phenylethanol is a naturally occurring compound responsible for the characteristic rose-like fragrance in many essential oils. researchgate.netnih.gov Its presence in nature, particularly in rose petals, led to its early extraction and use in the perfume and food industries. researchgate.net

Early scientific investigations into phenylethanol derivatives were not limited to their aromatic properties. In the mid-20th century, researchers began to explore their biological activities. Notably, phenethyl alcohol was identified as a bacteriostatic agent, capable of reversibly inhibiting the growth of certain gram-negative microorganisms like Escherichia coli. asm.orgresearchgate.net This discovery prompted a wave of research into its mechanism of action. Studies revealed that phenethyl alcohol selectively inhibits the synthesis of deoxyribonucleic acid (DNA) and can affect the cellular permeability barrier. asm.orgresearchgate.net Further investigations explored its metabolism in mammals, where it is oxidized to phenylacetic acid and subsequently excreted. cir-safety.org

The foundational research on 2-phenylethanol and its simple analogues laid the groundwork for understanding how modifications to the phenyl ring, such as the addition of an alkoxy group like the propoxy group in this compound, could modulate its chemical and biological properties. inchem.orgjmb.or.kr

Significance of the this compound Scaffold in Synthetic Chemistry

The true significance of this compound in the academic literature lies in its utility as a structural motif or "scaffold" in synthetic organic and medicinal chemistry. The combination of a reactive ethanol (B145695) side chain and a modifiable propoxy-substituted phenyl ring makes it a valuable building block for constructing more complex molecules with specific biological targets.

Researchers have incorporated the 4-propoxyphenyl group into a variety of molecular frameworks to develop novel therapeutic agents. For instance, the scaffold has been integral in the design of potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics and develop resistance. semanticscholar.orgmdpi.com By evolving a natural flavone (B191248) nucleus, scientists synthesized 2-(4-propoxyphenyl)quinoline derivatives that demonstrated significant potential in reversing antibiotic resistance. mdpi.com

Furthermore, the 4-propoxyphenyl moiety has been used in the synthesis of agonists for G-protein coupled receptors (GPCRs), such as GPR88, which is a target for neurological and psychiatric disorders. nih.gov In other studies, this scaffold was a key component in creating conformationally restricted furo[2,3-d]pyrimidines designed as multi-targeted receptor tyrosine kinase and microtubule inhibitors for potential anticancer applications. nih.gov The propoxy group is often chosen to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with its target. nih.gov

The following table summarizes selected examples of complex molecules synthesized using a 4-propoxyphenyl-containing scaffold, highlighting the diverse applications of this structural unit.

| Target Compound Class | Core Scaffold | Intended Application |

| Quinoline Derivatives | 2-(4-Propoxyphenyl)quinoline | S. aureus NorA Efflux Pump Inhibitors semanticscholar.orgmdpi.com |

| Glycinamide Analogues | (4-Alkoxyphenyl)glycinamides | GPR88 Receptor Agonists nih.gov |

| Furo[2,3-d]pyrimidines | N-(4-propoxyphenyl)furo[2,3-d]pyrimidine | Antitumor Agents nih.gov |

| Benzimidazole Derivatives | 2-[(4-propoxyphenyl)methyl]benzimidazole | Synthetic Opioids (Nitazenes) who.int |

| Thio-sildenafil Analogues | Propoxyphenyl Thioaildenafil | PDE-5 Inhibitors jfda-online.com |

Overview of Current Research Trends and Unexplored Areas

Current research involving scaffolds similar to this compound is focused on refining synthetic strategies and exploring new therapeutic applications. A significant trend is the development of more efficient and environmentally friendly synthetic methods. For example, recent studies have demonstrated the use of bienzymatic cascade reactions to produce enantioenriched phenylethanols from simple starting materials like ethylbenzene (B125841) derivatives. tudelft.nld-nb.info This approach, using a combination of a peroxygenase and an alcohol dehydrogenase, offers a greener alternative to traditional chemical synthesis and allows for the creation of specific stereoisomers, which is crucial for pharmacological activity. tudelft.nld-nb.info

The exploration of the 4-propoxyphenyl scaffold in drug discovery continues to be a major focus. Its incorporation into novel structures targeting efflux pumps in resistant bacteria remains an active area of investigation. mdpi.comsemanticscholar.org The discovery that the 2-[(4-propoxyphenyl)methyl] moiety is part of potent synthetic opioids known as nitazenes highlights its relevance in forensic and toxicological research. who.int

Unexplored areas for research involving this compound and its derivatives are plentiful. While its role in medicinal chemistry is established, its potential in materials science, for example as a monomer for specialty polymers or as a component in liquid crystals, is largely uninvestigated. Further research could also explore the metabolic pathways of propoxy-substituted phenylethanols in more detail to better understand their pharmacokinetic profiles. Additionally, expanding the library of derivatives by modifying the ethanol side chain or the phenyl ring could lead to the discovery of molecules with entirely new biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRURGXNWRWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 4 Propoxyphenyl Ethanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in 2-(4-propoxyphenyl)ethanol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the reagents and reaction conditions employed. libretexts.orgyoutube.comlibretexts.org

Selective Oxidation to Aldehyde Derivatives

The conversion of this compound to its corresponding aldehyde, 2-(4-propoxyphenyl)acetaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. libretexts.orgchemistrysteps.com Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation. youtube.comlibretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to ensure the aldehyde is the final product. To achieve selective oxidation, it is crucial to use a controlled amount of the oxidizing agent and often to remove the aldehyde from the reaction mixture as it forms, for instance by distillation, to prevent further oxidation. libretexts.orgchemguide.co.uk

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 2-(4-propoxyphenyl)acetaldehyde | Anhydrous solvent (e.g., CH₂Cl₂) |

| Dess-Martin Periodinane (DMP) | 2-(4-propoxyphenyl)acetaldehyde | Room temperature, CH₂Cl₂ |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(4-propoxyphenyl)acetaldehyde | Low temperature (-78 °C) |

Complete Oxidation to Carboxylic Acid Derivatives

For the complete oxidation of this compound to 2-(4-propoxyphenyl)acetic acid, stronger oxidizing agents are necessary. chemistrysteps.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. libretexts.orgchemguide.co.ukchemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux. chemguide.co.ukchemguide.co.uk This process involves the initial formation of the aldehyde, which is then further oxidized in the reaction mixture to the final carboxylic acid product. libretexts.orgchemguide.co.uk

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 2-(4-propoxyphenyl)acetic acid | Basic solution, followed by acid workup |

| Chromic Acid (H₂CrO₄) / Jones Reagent | 2-(4-propoxyphenyl)acetic acid | Acetone (B3395972), H₂SO₄ |

| Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄ | 2-(4-propoxyphenyl)acetic acid | Aqueous H₂SO₄, heat under reflux |

Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl (-OH) group of this compound is a poor leaving group. masterorganicchemistry.com Therefore, direct nucleophilic substitution is not feasible. The -OH group must first be converted into a better leaving group, such as water (by protonation) or a sulfonate ester, to facilitate substitution reactions. masterorganicchemistry.compearson.com

Nucleophilic Substitution Pathways (S_N1 and S_N2 Mechanisms)

The substitution at the carbon bearing the hydroxyl group can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions. libretexts.orgucsb.edu

S_N2 Mechanism: As a primary alcohol, this compound is expected to favor the S_N2 pathway. libretexts.orgyoutube.com This mechanism involves a single, concerted step where a strong nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. masterorganicchemistry.com S_N2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

S_N1 Mechanism: An S_N1 pathway is generally disfavored for primary alcohols due to the instability of the corresponding primary carbocation. libretexts.org However, the proximity of the phenyl ring in this compound could offer some resonance stabilization to a carbocation intermediate. S_N1 reactions proceed in a stepwise manner, beginning with the departure of the leaving group to form a carbocation, which is then attacked by a nucleophile. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgyoutube.com

| Mechanism | Substrate Preference | Nucleophile | Solvent | Key Feature |

| S_N2 | Primary > Secondary | Strong | Polar Aprotic | Concerted, single-step reaction |

| S_N1 | Tertiary > Secondary | Weak | Polar Protic | Stepwise, involves carbocation intermediate |

Halogenation via Thionyl Chloride or Phosphorus Halides

A reliable method for converting alcohols into alkyl halides involves reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus halides, such as phosphorus tribromide (PBr₃), for bromination. ucalgary.cachemguide.co.uk These reagents effectively transform the -OH group into an excellent leaving group. ucalgary.ca

The reaction with thionyl chloride produces the corresponding alkyl chloride, 1-chloro-2-(4-propoxyphenyl)ethane. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. chemguide.co.uk The reaction typically proceeds via an S_N2 mechanism, especially for primary alcohols. libretexts.org

Similarly, phosphorus halides like PBr₃ or PCl₃ react with alcohols to yield alkyl bromides or chlorides. doubtnut.com The reaction of this compound with PBr₃ would yield 1-bromo-2-(4-propoxyphenyl)ethane. These reactions also generally follow an S_N2 pathway for primary and secondary alcohols, meaning they proceed without carbocation rearrangements. youtube.com

Elimination Reactions to Form Unsaturated Aromatic Ethers

The dehydration of this compound results in the formation of an unsaturated aromatic ether, specifically 1-propoxy-4-vinylbenzene. This elimination reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (H₂O). masterorganicchemistry.com For a primary alcohol, the subsequent elimination of water and a proton from the adjacent carbon to form the double bond can occur via an E2 mechanism. masterorganicchemistry.comyoutube.com The E2 pathway is a concerted process where a base (such as H₂O or HSO₄⁻) removes a proton, and the leaving group departs simultaneously, forming the alkene. ucalgary.ca While an E1 mechanism involving a carbocation intermediate is possible, it is less common for primary alcohols unless rearrangement can lead to a more stable carbocation. masterorganicchemistry.comucalgary.ca According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (more stable) alkene, though this is less of a factor in this specific case as only one alkene product is possible. ucalgary.ca

| Reagent | Product | Mechanism | Conditions |

| Concentrated H₂SO₄ | 1-propoxy-4-vinylbenzene | E2 (predominantly) | High Temperature |

| Concentrated H₃PO₄ | 1-propoxy-4-vinylbenzene | E2 (predominantly) | High Temperature |

Dehydration Mechanisms and Regioselectivity

The dehydration of alcohols is a fundamental organic reaction that yields alkenes through the elimination of a water molecule. This transformation is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) libretexts.orglibretexts.orgucalgary.ca. The specific mechanism and reaction conditions are highly dependent on the structure of the alcohol substrate libretexts.org.

For this compound, which is a primary alcohol, the dehydration proceeds through a bimolecular elimination (E2) mechanism libretexts.orglibretexts.orgchemistrysteps.com. This pathway is favored because the alternative E1 mechanism would require the formation of a highly unstable primary carbocation, leading to a reaction with a very high activation energy chemistrysteps.comyoutube.com.

The E2 mechanism involves a concerted, single-step process:

Protonation: The hydroxyl group of the alcohol acts as a Lewis base, accepting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺) libretexts.orgucalgary.cayoutube.com.

Concerted Elimination: A base (such as the conjugate base of the acid catalyst, HSO₄⁻, or a water molecule) abstracts a proton from the carbon adjacent to the carbon bearing the alkyloxonium group (the β-carbon). Simultaneously, the electrons from the cleaved C-H bond shift to form a π-bond between the α and β carbons, and the water molecule departs libretexts.orglibretexts.orgchemistrysteps.com.

Due to the structure of this compound, the regioselectivity of the dehydration is highly specific. Elimination can only occur in one direction, resulting in the exclusive formation of 4-propoxystyrene as the alkene product. The reaction requires elevated temperatures, typically in the range of 170-180°C, which is characteristic for the dehydration of primary alcohols libretexts.orglibretexts.org.

Table 1: Dehydration of this compound

| Reactant | Catalyst | Typical Temperature | Mechanism | Primary Product |

|---|---|---|---|---|

| This compound | Concentrated H₂SO₄ or H₃PO₄ | 170-180°C | E2 Elimination | 4-Propoxystyrene |

Derivatization Strategies for Structural Diversification

The hydroxyl group of this compound is a key functional handle that allows for extensive chemical modification. Derivatization of this group is a powerful strategy for structural diversification, enabling the incorporation of this molecular fragment into larger, more complex systems.

Functional Linker Introduction for Advanced Architectures

The introduction of functional linkers is a common strategy to connect a molecular unit to other molecules or materials, such as polymers, probes, or biomolecules symeres.com. The hydroxyl group of this compound can serve as an attachment point for various bifunctional linkers. These linkers possess two reactive ends, one to bind to the alcohol and the other to connect to a target structure symeres.com.

This process typically involves converting the alcohol into a more reactive intermediate or reacting it with a linker that has a group specifically designed to react with alcohols, such as an acyl chloride or an isocyanate thermofisher.comnih.gov. For example, reaction with a diacyl chloride would form an ester bond, leaving a reactive acyl chloride at the other end of the linker for subsequent conjugation. Similarly, polyethylene (B3416737) glycol (PEG) based linkers can be introduced to modify solubility and pharmacokinetic properties in biochemical applications medchemexpress.com. This approach is fundamental in the design of complex molecules like antibody-drug conjugates (ADCs) and PROTACs symeres.com.

Table 2: Examples of Functional Linker Introduction

| Linker Type | Reagent Example | Bond Formed | Resulting Functional Group |

|---|---|---|---|

| Ester Linker | Adipoyl chloride | Ester | Acyl chloride |

| Urethane Linker | 1,6-Diisocyanatohexane | Urethane (Carbamate) | Isocyanate |

| PEG Linker | Maleimide-PEG-NHS ester | Ester | Maleimide |

Alkylation of Phenolic and Alcoholic Hydroxyl Groups

The structure of this compound contains a primary alcoholic hydroxyl group but no phenolic hydroxyl group; the phenolic position is protected as a propyl ether. Therefore, alkylation reactions are directed exclusively at the alcoholic -OH group. The most common method for this transformation is the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.comchemistrysteps.com.

This reaction is a classic Sₙ2 process that involves two main steps wikipedia.orgmasterorganicchemistry.com:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a highly nucleophilic alkoxide ion masterorganicchemistry.comyoutube.com.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a primary alkyl halide (or another substrate with a good leaving group, like a tosylate) in an Sₙ2 reaction to form the new ether wikipedia.orgmasterorganicchemistry.com.

This method is highly efficient for coupling primary alcohols with primary alkyl halides. The choice of the alkylating agent determines the nature of the R' group in the final ether product, R-O-R'.

Table 3: Alkylation of this compound via Williamson Ether Synthesis

| Base | Alkylating Agent (R'-X) | Product Name |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-Methoxy-2-(4-propoxyphenyl)ethane |

| Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | 1-Ethoxy-2-(4-propoxyphenyl)ethane |

| Sodium Hydride (NaH) | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-(Benzyloxy)-2-(4-propoxyphenyl)ethane |

Conjugation with Nitrogen Nucleophiles for Heterocycle Formation

The synthesis of nitrogen-containing heterocycles is of great importance in medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals nih.gov. Modern synthetic methods allow for the construction of these rings using alcohols as starting materials through transition-metal-catalyzed dehydrogenative coupling reactions, also known as "hydrogen borrowing" nih.govacs.org.

In this process, the alcohol, this compound, is temporarily oxidized by the catalyst (e.g., based on ruthenium, iridium, or iron) to form the corresponding aldehyde, 2-(4-propoxyphenyl)acetaldehyde, in situ acs.orgnih.gov. This highly reactive aldehyde is not isolated but immediately undergoes a condensation reaction with a suitable nitrogen nucleophile, such as an amine or an amidine. The resulting intermediate then cyclizes and aromatizes to generate the final heterocyclic product, with water being the only byproduct nih.gov. For example, reacting this compound with a 2-aminoaryl ketone in the presence of a suitable catalyst can lead to the formation of substituted quinolines researchgate.net. This strategy is valued for its atom economy and use of readily available starting materials nih.gov.

Table 4: Heterocycle Formation via Dehydrogenative Coupling

| Nitrogen Nucleophile | Catalyst System (Example) | Resulting Heterocycle Class |

|---|---|---|

| 2-Aminoacetophenone | [Ru(p-cymene)Cl₂]₂ / Xantphos / Base | Quinoline |

| Benzamidine | Ruthenium N-heterocyclic carbene complex | Pyrimidine |

| o-Phenylenediamine | Iron Cyclopentadienone Complex | Benzimidazole |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 4 Propoxyphenyl Ethanol Research

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For 2-(4-Propoxyphenyl)ethanol, the FTIR spectrum is predicted to exhibit several key absorption bands that confirm its structure:

O-H Stretch: A strong and broad absorption band is expected in the region of 3550-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) group of the primary alcohol. libretexts.orgorgchemboulder.com

Aromatic C-H Stretch: Absorption in the 3100-3000 cm⁻¹ range is anticipated, corresponding to the C-H stretching vibrations of the benzene (B151609) ring. orgchemboulder.comuc.edu

Aliphatic C-H Stretch: Multiple medium-to-strong absorptions are predicted between 3000 cm⁻¹ and 2850 cm⁻¹, arising from the asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl and propyl chains. orgchemboulder.comuc.edu

Aromatic C=C Stretch: The spectrum is expected to show two to three bands of variable intensity in the 1600-1475 cm⁻¹ region, which are characteristic of the carbon-carbon stretching within the aromatic ring. uc.edu

C-O Stretch: Strong absorption bands are predicted for the two different C-O bonds. The C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch will produce a strong band around 1250-1200 cm⁻¹. libretexts.orgscribd.com

C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region would be indicative of the 1,4-disubstitution pattern (para-substitution) of the benzene ring. uc.edu

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. Vibrational modes that cause a change in molecular polarizability are Raman-active.

In the Raman spectrum of this compound, the following features are predicted:

Aromatic Ring Vibrations: A strong, sharp band near 1600 cm⁻¹ corresponding to the quadrant stretching vibrations of the benzene ring is expected to be a prominent feature. s-a-s.org Aromatic C-H stretching modes would also be visible around 3050 cm⁻¹. s-a-s.org

Symmetric "Ring Breathing" Mode: A characteristic, often strong, band for the para-disubstituted ring is expected, providing fingerprint identification.

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the propyl and ethyl groups would be present, typically in the 2850-3000 cm⁻¹ and 1450 cm⁻¹ regions, respectively. ias.ac.in

C-O and C-C Stretching: The stretching vibrations of the C-C and C-O single bonds in the aliphatic chains and ether linkage would appear in the 800-1300 cm⁻¹ fingerprint region. ias.ac.in

Unlike in FTIR, the O-H stretch in Raman is typically weak. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone are often more intense in the Raman spectrum. horiba.com

Nuclear Resonant Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that measures the vibrational spectra of specific isotopes within a molecule. It provides information about the vibrations involving the motion of a particular nucleus by probing nuclear transitions coupled to atomic vibrations. horiba.com This technique offers unparalleled selectivity, as the signal originates exclusively from the probe nucleus.

Currently, there is no published NRVS data for this compound. However, the technique holds significant potential for detailed structural studies. For instance, by synthesizing the molecule with a ¹³C-labeled carbon at a specific position (e.g., the benzylic carbon or the ether carbon), NRVS could be used to obtain a complete vibrational profile of just that atom. This would allow for the unambiguous assignment of vibrational modes involving that specific site, an outcome not achievable with conventional FTIR or Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment.

¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their connectivity. For this compound, the predicted ¹H NMR spectrum would show seven distinct signals. The para-substituted aromatic ring creates a characteristic AA'BB' system, which often appears as two distinct doublets.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (propyl) | ~1.02 | Triplet (t) | 3H |

| -CH₂- (propyl, middle) | ~1.79 | Sextet (sxt) | 2H |

| -OH (alcohol) | Variable (e.g., ~2.0-4.0) | Singlet (s, broad) | 1H |

| Ar-CH₂- | ~2.83 | Triplet (t) | 2H |

| -CH₂-OH | ~3.84 | Triplet (t) | 2H |

| Ar-O-CH₂- | ~3.91 | Triplet (t) | 2H |

| Ar-H (adjacent to -CH₂CH₂OH) | ~7.13 | Doublet (d) | 2H |

| Ar-H (adjacent to -OPr) | ~6.86 | Doublet (d) | 2H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. Due to the molecular symmetry of this compound, nine distinct signals are expected for its eleven carbon atoms, as the pairs of aromatic carbons ortho and meta to the substituents are chemically equivalent.

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (propyl) | ~10.5 |

| -CH₂- (propyl, middle) | ~22.6 |

| Ar-CH₂- | ~38.3 |

| -CH₂-OH | ~63.8 |

| Ar-O-CH₂- | ~69.6 |

| Ar-CH (adjacent to -OPr) | ~114.6 |

| Ar-CH (adjacent to -CH₂CH₂OH) | ~129.8 |

| Ar-C (ipso, attached to -CH₂CH₂OH) | ~130.5 |

| Ar-C (ipso, attached to -OPr) | ~157.9 |

Solid-State Nuclear Magnetic Resonance (ss-NMR)

Solid-State Nuclear Magnetic Resonance (ss-NMR) is a powerful, non-destructive analytical technique for the structural elucidation of solid materials. ku.edu It provides detailed information about the molecular structure, conformation, polymorphism, and dynamics of compounds in their solid form. ku.eduaalto.fi For this compound, ss-NMR can be instrumental in characterizing its crystalline and amorphous forms, identifying different polymorphs, and understanding the arrangement of molecules within the crystal lattice. aalto.fi

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. aalto.fi The ¹³C ss-NMR spectrum of this compound would exhibit distinct peaks for each unique carbon environment in the molecule. The chemical shifts of the aromatic and aliphatic carbons would provide confirmation of the molecular structure. Furthermore, differences in these chemical shifts between various solid forms could indicate changes in molecular packing and conformation. aalto.fi Dynamic studies using ss-NMR can also reveal information about the mobility of different parts of the molecule, such as the rotation of the propoxy group or movements within the ethanol (B145695) side chain. nih.gov

Table 1: Predicted ¹³C ss-NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 (Aromatic, C-O) | 155-160 | Carbon attached to the propoxy group. |

| C2, C6 (Aromatic) | 128-132 | Aromatic carbons ortho to the ethanol side chain. |

| C3, C5 (Aromatic) | 114-118 | Aromatic carbons ortho to the propoxy group. |

| C4 (Aromatic, C-C) | 130-135 | Carbon attached to the ethanol side chain. |

| Cα (-CH₂-OH) | 62-68 | Carbon of the hydroxyl-bearing methylene (B1212753) group. |

| Cβ (Ar-CH₂-) | 38-44 | Carbon of the methylene group attached to the ring. |

| Propoxy (-O-CH₂-) | 68-74 | Methylene carbon attached to the ether oxygen. |

| Propoxy (-CH₂-) | 22-28 | Central methylene carbon of the propoxy group. |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds. It functions by ionizing molecules and then separating and detecting the ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). yale.edu This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, which is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements. wikipedia.org For this compound (C₁₁H₁₆O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated exact mass. nih.gov This capability is crucial for distinguishing it from other isobaric compounds that have the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ |

| Nominal Mass | 180 amu |

| Theoretical Exact Mass | 180.11503 Da |

Tandem Mass Spectrometry (MS-MS) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov In an MS-MS experiment, the molecular ion ([M+H]⁺ or M⁺·) of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely include benzylic cleavage and fragmentation of the ether and alcohol functionalities. This technique is invaluable for the structural confirmation of the compound in complex mixtures. epa.gov

Table 3: Predicted MS-MS Fragmentation of this compound (Precursor Ion [M+H]⁺ = m/z 181.12)

| Fragment m/z | Proposed Structure/Loss |

|---|---|

| 163.11 | [M+H - H₂O]⁺ |

| 151.08 | [M+H - CH₂O]⁺ (from ethanol side chain) |

| 135.08 | Cleavage of the C-C bond of the ethanol side chain (benzylic cation) |

| 121.06 | Loss of the propoxy group, [M+H - C₃H₇O]⁺ |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometric performance, offering unparalleled mass resolution and accuracy. nih.govnih.gov This technique measures the cyclotron frequency of ions confined in a strong magnetic field, which is inversely proportional to their m/z ratio. yale.edu The extremely high resolution of FT-ICR MS allows for the separation of ions with very similar masses, which is essential when analyzing complex samples. wikipedia.org For this compound, FT-ICR MS would provide the most accurate mass measurement possible, confirming its elemental composition with the highest degree of confidence and enabling its detection in highly complex matrices. mdpi.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. amhsr.org The technique is used for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is determined by its chromophore, the substituted benzene ring. The presence of the oxygen-containing substituents (propoxy and hydroxyethyl (B10761427) groups) on the benzene ring influences the position and intensity of the absorption bands.

Typically, a substituted benzene ring exhibits two primary absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The alkoxy (propoxy) group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelength) of these bands compared to unsubstituted benzene. The analysis is typically performed using a non-absorbing solvent in the near-UV range, such as ethanol, which has a UV cutoff of approximately 205 nm. quora.com

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Absorption Band | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| E2-band | ~225 nm | 8,000 - 12,000 | π → π* |

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. ust.hk The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The choice of detector is critical and depends on the physicochemical properties of the analyte. nih.gov

UV-Vis and Diode Array Detectors (DAD) : These are the most common detectors in HPLC. scioninstruments.com They measure the absorbance of UV or visible light by the analyte. Since this compound contains a phenyl ring (a chromophore), it absorbs UV light, making these detectors highly suitable for its detection and quantification. A DAD (also known as a Photodiode Array, PDA, detector) has the added advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. thermofisher.com

Fluorescence Detector (FLD) : As the molecule is fluorescent, an FLD can be used for its analysis. Fluorescence detectors offer significantly higher sensitivity (10 to 1000 times) and selectivity compared to UV detectors, as not all co-eluting impurities will fluoresce. scioninstruments.com This is particularly useful for detecting trace amounts of the compound in complex matrices.

Other Detectors : While UV and fluorescence detectors are primary choices, other detectors could be employed. A Refractive Index Detector (RID) can detect any analyte that has a different refractive index from the mobile phase, but it is less sensitive and cannot be used with gradient elution. thermofisher.comchromatographyonline.com Mass Spectrometry (MS) detectors, which provide mass-to-charge ratio information, offer the highest degree of specificity and structural information and are discussed in the context of GC-MS below.

Table 3: Comparison of HPLC Detectors for this compound Analysis

| Detector Type | Principle | Applicability & Remarks |

|---|---|---|

| Diode Array (DAD/PDA) | UV-Vis Absorbance | Excellent applicability due to the phenyl chromophore. Provides spectral data for peak identification. scioninstruments.comthermofisher.com |

| Fluorescence (FLD) | Measures light emitted by fluorescent compounds. | Highly sensitive and selective for this compound. Ideal for trace analysis. scioninstruments.comthermofisher.com |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Provides definitive identification and structural information. Used in HPLC-MS methods. mdpi.com |

| Refractive Index (RID) | Measures changes in the refractive index of the eluent. | Applicable but offers low sensitivity and is incompatible with gradient elution. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com Given its structure, this compound is sufficiently volatile, or can be made so via derivatization, to be analyzed by GC-MS.

In this technique, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized analytes through a long, thin column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. Compounds with higher volatility and weaker interactions elute faster.

After separation in the GC column, the molecules enter the mass spectrometer. Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a "molecular fingerprint." This fingerprint can be compared against spectral libraries for positive identification. GC-MS methods are routinely used to identify and quantify volatile compounds, including alcohols and phenols, in various samples. nih.govnih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. microbenotes.com The stationary phase consists of a porous gel material. unt.edu Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, increasing their path length and causing them to elute later. alfa-chemistry.com

The primary application of GPC is for the characterization of high molecular weight polymers, where it is used to determine molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity). unt.eduwikipedia.org GPC is generally not the preferred method for the analysis of a single, small molecule like this compound, as its resolving power is limited for small molecules that differ only slightly in size. unt.edu

However, GPC can be relevant in research involving this compound in the context of polymer science. For example, if this compound were used as a monomer or an initiator in a polymerization reaction, GPC would be the ideal technique to analyze the resulting polymer product. In such an analysis, GPC could also be used to detect and quantify any unreacted this compound monomer remaining in the final polymer product, as it would appear as a distinct, late-eluting peak separate from the high-molecular-weight polymer.

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The method relies on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, and the regularly spaced atoms in the crystal lattice produce a unique diffraction pattern of constructive interference. nih.gov

To perform a single-crystal X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. By measuring the angles and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov

From this electron density map, a detailed structural model can be built, providing a wealth of information, including:

Precise bond lengths, bond angles, and torsion angles.

The exact conformation of the molecule in the solid state.

Information on intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the crystal lattice.

The crystal system, space group, and unit cell dimensions.

While diffraction patterns have been recorded for simple alcohols like ethanol in confined spaces, a full single-crystal structure determination provides the most complete picture of the solid-state architecture. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced Microscopy for Morphological and Surface Characterization

Advanced microscopy techniques are essential for visualizing the physical form and surface features of a compound. These methods provide direct, high-resolution images of the material's morphology, which can influence its bulk properties such as solubility, flowability, and dissolution rate.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a sample. It works by scanning the sample with a focused beam of electrons, which interact with the atoms in the material to produce various signals that contain information about the surface topography and composition. For a solid sample of this compound, SEM would provide detailed insights into its particle morphology. Sample preparation for SEM often involves dehydration steps, sometimes using ethanol, followed by coating with a conductive material to prevent charge buildup. nih.govacta-microscopica.org

Table 3: Morphological and Surface Features of this compound Observable by SEM

| Characteristic | Description | Importance |

|---|---|---|

| Particle Shape | Describes the geometric form of individual particles (e.g., crystalline, acicular, prismatic, irregular). | Affects bulk properties like powder flow and packing density. |

| Particle Size Distribution | Provides information on the range and average size of the particles in the sample. | Crucial for understanding solubility, dissolution rates, and bioavailability. |

| Surface Texture | Reveals the fine details of the particle surface (e.g., smooth, rough, porous). | Influences surface area and interactions with other substances. |

| Aggregation State | Shows how individual particles are clustered or agglomerated together. | Impacts powder handling and processing. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. pnnl.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, which is then magnified and focused onto an imaging device.

For this compound, TEM would not typically be used to image individual molecules but would be invaluable if the compound were formulated into nanoparticles, liposomes, or other nanostructured delivery systems. It would allow researchers to visualize the size, shape, and internal structure of these systems, as well as the dispersion of the compound within a larger matrix. Sample preparation is a critical step and often involves dehydrating the specimen using a graded ethanol series before embedding it in resin. basicmedicalkey.com

Table 4: Potential Applications of TEM in the Study of this compound Formulations

| Application Area | Information Obtained |

|---|---|

| Nanoparticle Characterization | Visualization of nanoparticle size, shape, and morphology; assessment of core-shell structures. |

| Composite Material Analysis | Determination of the dispersion and distribution of this compound within a polymer or other matrix. |

| Crystallite Imaging | Direct imaging of nanocrystals to observe lattice fringes and crystal defects. |

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can produce images at the atomic level. mdpi.com It functions by scanning a sharp mechanical probe over the surface of a sample. The forces between the tip and the sample surface are measured, allowing for the generation of a three-dimensional topographical map. A key advantage of AFM is its ability to image samples in various environments, including in air or liquid.

In the study of this compound, AFM could be used to characterize thin films or single crystals of the compound. It would provide quantitative data on surface roughness, grain size, and molecular-scale features. This technique is particularly useful for understanding surface phenomena and the early stages of crystal growth.

Table 5: Surface Characteristics of this compound Measurable by AFM

| Parameter | Description |

|---|---|

| Surface Topography | Provides a 3D map of the surface, revealing features such as terraces, steps, and defects at the nanoscale. |

| Surface Roughness | Offers a quantitative measure of the fine-scale variations in the height of the surface. |

| Phase Imaging | Maps variations in material properties like adhesion and elasticity across the sample surface. |

| Molecular Arrangement | In high-resolution imaging, it can potentially visualize the packing of individual molecules on a crystalline surface. |

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, high-contrast images of fluorescently labeled samples. youtube.com It uses a spatial pinhole to eliminate out-of-focus light, enabling the reconstruction of three-dimensional images from a series of optical sections.

The application of CLSM to this compound would require the compound to be either intrinsically fluorescent or, more commonly, tagged with a fluorescent dye. This technique is not typically used for the structural analysis of the pure compound itself but is extremely powerful for visualizing its distribution within a complex system, such as a biological tissue or a multicomponent formulation. For example, if a fluorescently labeled version of this compound were incorporated into a drug delivery system, CLSM could be used to track its release and localization within a cellular environment. Sample preparation may involve fixation, and studies have evaluated the effects of fixatives like ethanol on sample integrity for microscopy. nih.gov

Table 6: Applications of CLSM in Research Involving this compound

| Research Area | Objective | Information Provided |

|---|---|---|

| Drug Delivery | To visualize the distribution of the compound within a carrier matrix (e.g., hydrogel, microparticle). | Provides spatial mapping of the compound, indicating homogeneity or phase separation. |

| Cellular Uptake | To track the entry and localization of the fluorescently-tagged compound within cells. | Shows subcellular distribution (e.g., cytoplasm, nucleus, organelles). |

| Material Science | To study the structure of blends or emulsions containing the compound. | Allows for 3D reconstruction of the material's internal structure. |

Surface and Elemental Analysis Techniques

Advanced surface and elemental analysis techniques are crucial for the comprehensive characterization of this compound, particularly when studied in solid forms, as thin films, or as part of larger composite materials. These methods provide detailed information on elemental composition, chemical states, surface morphology, and particle size distributions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. fiveable.mewikipedia.org When analyzing this compound (C₁₁H₁₆O₂), XPS provides a quantitative measure of the carbon and oxygen present, and more importantly, distinguishes between their different chemical environments. wikipedia.orgcarleton.edueag.com

The core principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.orgethz.ch The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and is sensitive to the local chemical bonding environment, an effect known as a chemical shift. fiveable.mecarleton.edunih.gov

For this compound, high-resolution scans of the C 1s and O 1s regions would be of primary interest. The C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule:

C-C/C-H bonds: Carbons in the aromatic ring and the aliphatic propyl and ethyl chains.

C-O bonds: The aromatic carbon bonded to the ether oxygen, the aliphatic carbon of the propoxy group bonded to the ether oxygen, and the aliphatic carbon of the ethanol group bonded to the hydroxyl oxygen.

Similarly, the O 1s spectrum would distinguish between the ether oxygen (-O-) and the hydroxyl oxygen (-OH). azom.com The relative areas of these peaks can be used to confirm the stoichiometry of the different chemical functionalities. fiveable.me

Table 1: Expected XPS Binding Energies for Functional Groups in this compound This table is illustrative, based on typical binding energies for organic compounds. Actual values may vary based on instrument calibration and sample charging.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 - 285.0 |

| C 1s | C-O (Ether/Alcohol) | ~286.0 - 286.5 |

| O 1s | C-O -C (Ether) | ~532.5 - 533.5 |

| O 1s | C-O -H (Alcohol) | ~533.0 - 534.0 |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique primarily used for the elemental analysis of a sample. oxinst.comwikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the interaction of a high-energy electron beam with the sample, which causes atoms to emit characteristic X-rays. vaccoat.comlibretexts.org The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental composition determination. wikipedia.orglibretexts.org

When applied to a sample of this compound, EDX would confirm the presence of carbon and oxygen. researchgate.net Unlike XPS, standard EDX does not provide information about chemical bonding. muanalysis.com Its primary utility is to verify the elemental constituents and their relative abundance, which can be calculated from the intensity of the characteristic X-ray peaks. oxinst.com

The theoretical elemental composition of this compound (C₁₁H₁₆O₂) provides a benchmark for EDX analysis. This technique is particularly useful for confirming the purity of a sample by detecting the presence of unexpected elements (contaminants) or verifying the composition of a mixture or composite material containing the compound. However, EDX is generally not sensitive to very light elements like hydrogen and has limitations in accurately quantifying light elements like carbon and oxygen in an organic matrix without proper standards. libretexts.orgeai1.com

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₆O₂) This table presents the calculated weight percentages that would be the target for quantitative EDX analysis.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Weight Percent (%) |

| Carbon | C | 12.011 | 132.121 | 73.29 |

| Hydrogen | H | 1.008 | 16.128 | 8.95 |

| Oxygen | O | 15.999 | 31.998 | 17.76 |

| Total | 180.247 | 100.00 |

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and sometimes chemical state information about the top 3-10 nm of a sample surface. eag.com The process involves bombarding the sample with a primary electron beam, which causes the ejection of a core electron. libretexts.orgocivm.com An outer-shell electron then drops to fill the core vacancy, and the energy released from this transition is transferred to another electron, which is ejected from the atom. This second ejected electron is the "Auger electron." universallab.org

The kinetic energy of the Auger electron is characteristic of the parent element, allowing for elemental identification. eag.comchemistnotes.com AES offers a very high spatial resolution, with the ability to analyze features smaller than 25 nm, making it useful for studying small particles or defects on a surface. eag.com

For this compound, AES would detect the surface presence of carbon and oxygen. Like XPS, AES can show chemical shifts, although they are often more complex to interpret. The primary advantage of AES in this context would be its high spatial resolution for elemental mapping, which could reveal the distribution of the compound if it were, for example, adsorbed onto a substrate or part of a heterogeneous mixture. universallab.org AES can also be combined with ion sputtering to perform depth profiling, analyzing the elemental composition as a function of depth into the sample. libretexts.org

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of a surface. wikipedia.orgcameca.com It works by sputtering the sample surface with a focused primary ion beam, which causes the ejection of secondary ions. rockymountainlabs.com These ejected ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio. wikipedia.orgrockymountainlabs.com

SIMS is the most sensitive of all common surface analysis techniques, with detection limits in the parts-per-million to parts-per-billion range. cameca.com It can be operated in two modes:

Static SIMS: Uses a very low dose of primary ions to analyze the outermost monolayer of the sample without significant damage. This mode is ideal for identifying the molecular ions of organic compounds. cameca.comeag.com For this compound, static SIMS could detect the parent molecular ion as well as characteristic fragment ions, providing a detailed fingerprint of the molecule on the surface.

Dynamic SIMS: Uses a higher ion dose to continuously sputter the sample, allowing for depth profiling and analysis of bulk composition. cameca.com

A particularly powerful variant is Time-of-Flight SIMS (ToF-SIMS), which offers high mass resolution and the ability to analyze a wide range of molecular fragments in a single experiment. measurlabs.comnist.gov ToF-SIMS is exceptionally well-suited for the molecular analysis of organic materials. mst.or.jpmat-cs.com

Table 3: Potential Characteristic Ions in a Positive ToF-SIMS Spectrum of this compound This table is illustrative of fragments that could be expected based on the molecule's structure.

| Ion Fragment Formula | Description | Expected m/z |

| [C₁₁H₁₆O₂]+• | Molecular Ion | 180.1 |

| [C₁₁H₁₅O₂]⁺ | Loss of H | 179.1 |

| [C₉H₁₁O]⁺ | Cleavage of the ethanol group | 135.1 |

| [C₇H₇O]⁺ | Fragment from the propoxyphenyl moiety | 107.1 |

| [C₃H₇]⁺ | Propyl group fragment | 43.1 |

| [CH₂OH]⁺ | Fragment from the ethanol group | 31.0 |

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of solid and porous materials. cet-science.commeasurlabs.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. cet-science.com

By measuring the amount of gas adsorbed at various partial pressures, an adsorption-desorption isotherm is generated. The BET theory is then applied to the data to calculate the amount of gas required to form a monolayer on the surface. From this value, the total specific surface area of the material can be calculated. mikrolabor.com

For this compound in its solid, powdered form, BET analysis would provide critical information about its surface characteristics. measurlabs.com A higher specific surface area could influence properties such as dissolution rate, catalytic activity (if used as a precursor or support), and adsorption capacity. iitk.ac.in The technique can also be extended to provide information on pore volume and pore size distribution for porous samples. cet-science.commikrolabor.com The sample must first be degassed to remove surface impurities before analysis. cet-science.com

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS)

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are techniques used to characterize the size and shape of particles or molecules in solution or suspension.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to determine the size distribution of small particles in suspension. wikipedia.org The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. bettersizeinstruments.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. bettersizeinstruments.comunchainedlabs.com Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation. wikipedia.orgbettersizeinstruments.com

In the context of this compound, DLS would be invaluable for studying its aggregation behavior in various solvents. researchgate.net It can detect the formation of micelles, vesicles, or other nano-scale aggregates and provide their average size and polydispersity (the breadth of the size distribution). researchgate.netmdpi.com

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials on a length scale from 1 to 100 nm. nih.gov It provides information on the average size, shape, and internal structure of particles in solution or in solid form. wikipedia.org The method involves exposing a sample to a highly collimated X-ray beam and measuring the intensity of the elastically scattered X-rays at very small angles (typically less than 5 degrees). nih.govwikipedia.orglightsource.ca

For this compound, SAXS could be used to study the structure of self-assembled aggregates (like micelles) in solution, providing more detailed shape information (e.g., spherical, cylindrical) than DLS. helixbiostructures.comnih.gov It can also be used to characterize the nanoscale structure of polymer or composite systems that incorporate the compound. wikipedia.org

Mechanistic Investigations of Chemical Reactions Involving 2 4 Propoxyphenyl Ethanol

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the stepwise process of bond breaking and formation, along with the stereochemical consequences, is central to mechanistic chemistry. The reactions of 2-(4-propoxyphenyl)ethanol are governed by the interplay between its primary alcohol functional group and the electronic properties of the 4-propoxyphenyl substituent.

Oxidation and reduction reactions are fundamental transformations in organic chemistry that involve a change in the oxidation state of a carbon atom. For this compound, these reactions primarily target the primary alcohol moiety.

Oxidation: The oxidation of the primary alcohol group in this compound can yield either an aldehyde, 2-(4-propoxyphenyl)acetaldehyde, or a carboxylic acid, (4-propoxyphenyl)acetic acid, depending on the oxidizing agent and reaction conditions.

Mechanism with Cr(VI) Reagents: A common method for oxidizing primary alcohols involves chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (formed from K₂Cr₂O₇ and H₂SO₄). The mechanism begins with the formation of a chromate (B82759) ester from the alcohol and the Cr(VI) species. This is followed by a rate-determining step where a base (such as water or pyridine) abstracts a proton from the carbon bearing the oxygen. This facilitates an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the chromium is reduced from Cr(VI) to Cr(IV). ucr.edu With reagents like PCC in anhydrous media, the reaction stops at the aldehyde. In the presence of water, the aldehyde can be hydrated to a gem-diol, which can be further oxidized to the carboxylic acid. ucr.edu

Mechanism of Reduction: While this compound itself is already in a reduced form, the reverse reaction—the reduction of its corresponding aldehyde or ketone—is mechanistically significant. The reduction of 2-(4-propoxyphenyl)acetaldehyde back to the alcohol is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide to yield the final alcohol product.

| Reaction Type | Reagent Example | Initial Substrate | Intermediate/Transition State | Final Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | This compound | Chromate Ester | 2-(4-Propoxyphenyl)acetaldehyde |

| Oxidation | Chromic Acid (H₂CrO₄) | This compound | Chromate Ester, Gem-diol | (4-Propoxyphenyl)acetic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(4-propoxyphenyl)acetaldehyde | Tetrahedral Alkoxide | This compound |

Substitution and elimination reactions of this compound involve the replacement of the hydroxyl group or its elimination to form an alkene. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

Substitution Reactions: The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate (-OTs) or a halide (-Br, -Cl). libretexts.org

Sₙ2 Mechanism: If the modified alcohol (e.g., 2-(4-propoxyphenyl)ethyl tosylate) reacts with a strong, small nucleophile, the Sₙ2 pathway is likely. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com This process leads to a single transition state and results in a complete inversion of stereochemistry at the reaction center. If the starting material were chiral, a single enantiomeric product would be formed. youtube.com

Sₙ1 Mechanism: This mechanism is less likely for a primary substrate like this compound because it would involve the formation of a highly unstable primary carbocation. masterorganicchemistry.com However, if it were to occur (e.g., with a secondary or tertiary analogue), it would proceed in a stepwise manner. The leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).

Elimination Reactions: These reactions result in the formation of 4-propoxy-1-vinylbenzene.

E2 Mechanism: This mechanism requires a strong base and is a concerted, one-step process. For the reaction to occur, the β-hydrogen (on the carbon adjacent to the one with the leaving group) and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This specific geometric requirement ensures that the orbitals of the C-H and C-LG bonds are aligned for the formation of the new π-bond. libretexts.org Because the mechanism is concerted and has this strict stereochemical requirement, it is considered stereospecific. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene. masterorganicchemistry.com

E1 Mechanism: Similar to the Sₙ1 reaction, the E1 mechanism proceeds through a carbocation intermediate. After the leaving group departs, a weak base removes an adjacent proton to form the double bond. Since the carbocation is planar, there can be rotation around the C-C bond, and the reaction typically favors the formation of the most stable (e.g., trans) alkene product, making it stereoselective rather than stereospecific. masterorganicchemistry.comslideshare.net

| Mechanism | Order | Stereochemistry | Base/Nucleophile | Substrate | Key Feature |

| Sₙ2 | Second | Inversion of configuration | Strong, small nucleophile | Primary > Secondary | Backside attack |

| Sₙ1 | First | Racemization | Weak nucleophile | Tertiary > Secondary | Carbocation intermediate |

| E2 | Second | Stereospecific (anti-periplanar) | Strong, bulky base | Primary, Secondary, Tertiary | Concerted mechanism |

| E1 | First | Stereoselective (Zaitsev's rule) | Weak base | Tertiary > Secondary | Carbocation intermediate |

Catalytic Mechanism Studies in the Synthesis and Transformation of this compound

Catalysts accelerate chemical reactions without being consumed. Their mechanisms are diverse and can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.

Homogeneous catalysts exist in the same phase as the reactants, often as soluble metal-organic complexes. In the context of transformations similar to those of this compound, ruthenium and iridium complexes are widely studied for reactions like the Guerbet reaction, which converts alcohols to higher alcohols. scispace.combris.ac.uk

The mechanism for a Guerbet-type coupling involving an alcohol like this compound would proceed through several steps catalyzed by a single metal center:

Dehydrogenation: The catalyst first dehydrogenates the alcohol to form the corresponding aldehyde, 2-(4-propoxyphenyl)acetaldehyde, and a metal-hydride species.

Aldol (B89426) Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde.

Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

Hydrogenation: The metal-hydride species, formed in the first step, then hydrogenates the C=C and C=O double bonds of the unsaturated aldehyde to yield a higher-order alcohol.

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. mdpi.com For alcohol transformations, these often include metal oxides, zeolites, or metals supported on a solid matrix. researchgate.netresearchgate.net

Dehydration: Solid acid catalysts like zeolites (e.g., H-ZSM-5) or alumina (B75360) (Al₂O₃) can catalyze the dehydration of this compound to 4-propoxy-1-vinylbenzene. The mechanism involves the adsorption of the alcohol onto the catalyst surface. A Brønsted or Lewis acid site on the catalyst protonates the hydroxyl group, turning it into a good leaving group (H₂O). The water molecule departs, and a neighboring proton is abstracted by a basic site on the catalyst surface, forming the alkene.

Dehydrogenation: Metal-based catalysts (e.g., Cu, Ni, Co) can catalyze the dehydrogenation of the alcohol to the corresponding aldehyde. mdpi.com The alcohol adsorbs onto the metal surface, leading to the cleavage of the O-H and C-H bonds and the desorption of the aldehyde product and hydrogen gas (H₂).

Enzymes are highly specific and efficient biological catalysts. Alcohol dehydrogenases (ADHs) and related oxidoreductases are particularly relevant for the transformation of alcohols. nih.gov

Mechanism of Alcohol Dehydrogenase (ADH): ADHs typically require a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺ for oxidation, NADH for reduction). In the oxidation of this compound, the alcohol substrate would bind to the enzyme's active site, which often contains a zinc ion (Zn²⁺). The zinc ion acts as a Lewis acid, coordinating to the alcohol's oxygen atom and increasing the electrophilicity of the attached carbon. A nearby basic residue in the enzyme (e.g., histidine) abstracts the proton from the hydroxyl group. This facilitates the transfer of a hydride ion (H⁻) from the alcohol's α-carbon to the C4 position of the NAD⁺ cofactor, converting it to NADH. The aldehyde product is then released from the active site. nih.gov

Mechanism of Vanillyl Alcohol Oxidase (VAO)-type Enzymes: Some flavin-dependent oxidases can also catalyze the oxidation of similar phenolic compounds. wur.nl For a substrate like a 4-alkylphenol, the reaction begins with the binding of the substrate in its phenolate (B1203915) form. A hydride is then transferred from the benzylic Cα atom to the enzyme's flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH₂ and forming a reactive quinone methide intermediate. This intermediate is subsequently attacked by a water molecule, which is activated by an acidic residue in the active site, to yield the alcohol product. wur.nl This mechanism is highly regio- and enantioselective. wur.nl

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound necessitates a thorough understanding of the transient species that are formed and consumed during the chemical transformation. These include reaction intermediates and the high-energy transition states that connect them. While specific experimental studies on this compound are not extensively documented in publicly available literature, mechanistic pathways can be inferred from studies of analogous 2-phenylethanol (B73330) derivatives.

Common reactions for alcohols like this compound include acid-catalyzed dehydration and oxidation. In these processes, several key intermediates and transition states are expected to play a crucial role.

Acid-Catalyzed Dehydration:

In the presence of a strong acid catalyst, this compound is expected to undergo dehydration to form 4-propoxystyrene. This reaction likely proceeds through an E1 or E2 mechanism. For secondary alcohols, the E1 pathway is often competitive.

Reaction Intermediates: The key reaction intermediate in an E1 dehydration is a carbocation. Following the protonation of the hydroxyl group to form a good leaving group (water), the C-O bond cleaves, resulting in a secondary benzylic carbocation. The presence of the para-propoxy group can influence the stability of this carbocation through resonance and inductive effects. Due to the proximity of the phenyl ring, there is also the potential for the formation of a more stable rearranged carbocation, although in this specific structure, a simple hydride or alkyl shift to a more stable position is not immediately obvious.

Transition States: The rate-determining step in the E1 mechanism is the formation of the carbocation. The transition state for this step involves the stretching and eventual breaking of the carbon-oxygen bond of the protonated alcohol. A subsequent transition state occurs during the deprotonation of a beta-hydrogen by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene product. Computational chemistry can be employed to model the geometries and energies of these transition states.

Oxidation Reactions:

The oxidation of this compound can yield different products depending on the oxidizing agent used. Mild oxidation would likely produce 2-(4-propoxyphenyl)acetaldehyde, while stronger oxidation could lead to 4-propoxyphenylacetic acid.

Reaction Intermediates: The mechanism of oxidation can vary significantly. For example, oxidation using chromic acid likely involves the formation of a chromate ester intermediate. In other oxidation reactions, radical intermediates may be involved. For instance, a reaction initiated by a radical abstracting the hydrogen from the hydroxyl group would generate an alkoxy radical.

Transition States: The nature of the transition states in oxidation reactions is highly dependent on the specific mechanism. For a chromate ester mechanism, the transition state for the rate-determining step would involve the concerted breaking of a C-H bond and the Cr-O bond, with electron transfer to the chromium center.

To provide a clearer picture of potential intermediates and their characteristics, the following interactive table summarizes hypothetical data for intermediates that could be involved in reactions of this compound, based on knowledge of similar compounds.

| Reaction Type | Putative Intermediate | Method of Characterization (Hypothetical) | Key Spectroscopic Data (Hypothetical) | Relative Stability (Theoretical) |

| Acid-Catalyzed Dehydration | Secondary Benzylic Carbocation | Trapping experiments with nucleophiles, NMR spectroscopy at low temperature. | ¹³C NMR: Significant downfield shift for the cationic carbon. | Stabilized by the adjacent phenyl ring and electron-donating propoxy group. |

| Oxidation (e.g., with PCC) | Chromate Ester | IR Spectroscopy: Characteristic Cr-O stretching frequencies. | ¹H NMR: Shift changes in protons adjacent to the ester linkage. | Unstable, transient species. |

| Radical-Mediated Reaction | Alkoxy Radical | Electron Spin Resonance (ESR) Spectroscopy. | g-factor and hyperfine coupling constants characteristic of an oxygen-centered radical. | Highly reactive. |

Application of Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen, carbon-13 for carbon, or oxygen-18 for oxygen), chemists can follow the labeled atom's position in the products, shedding light on bond-breaking and bond-forming steps.

Probing the Mechanism of Acid-Catalyzed Dehydration:

To distinguish between different possible E1 elimination pathways and to investigate the potential for rearrangements, specific deuterium labeling could be employed.

Deuterium Labeling at the α-carbon: Synthesis of this compound with a deuterium atom at the carbon bearing the hydroxyl group (Cα-D) would help to probe for a 1,2-hydride shift. If a portion of the product, 4-propoxystyrene, shows the deuterium at the adjacent carbon (Cβ), it would provide strong evidence for the formation of a carbocation intermediate that undergoes rearrangement.

Deuterium Labeling at the β-carbon: By labeling the β-carbon with deuterium (Cβ-D₂), the kinetic isotope effect (KIE) can be measured. A significant primary KIE (kH/kD > 1) would suggest that the C-H (or C-D) bond is broken in the rate-determining step, which would be more consistent with an E2 mechanism under certain conditions. In an E1 mechanism, the C-H bond is broken after the rate-determining step, so a smaller secondary KIE would be expected.

Investigating Oxidation Mechanisms:

Isotopic labeling can also be used to elucidate the details of oxidation reactions.